molecular formula C11H13N3O2 B2946275 N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide CAS No. 676641-21-7

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide

Cat. No.: B2946275
CAS No.: 676641-21-7
M. Wt: 219.244
InChI Key: RGDQXAXTTKEJIB-UHFFFAOYSA-N
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Description

N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is a chemical compound with intriguing properties, making it suitable for various scientific research applications. It is known for its potential use as an intermediate in organic synthesis and pharmaceutical development .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide involves its interaction with molecular targets, particularly through its pyridine and oxamide functional groups. These interactions can influence various biochemical pathways, making it a valuable compound for studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable for specific synthetic and research applications .

Properties

IUPAC Name

N'-cyclopropyl-N-(pyridin-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c15-10(11(16)14-8-4-5-8)13-7-9-3-1-2-6-12-9/h1-3,6,8H,4-5,7H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDQXAXTTKEJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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